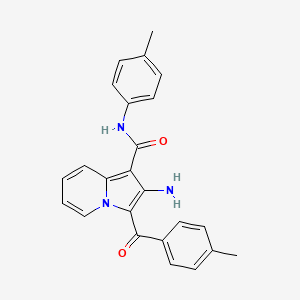
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound, including the indolizine core and various substituents, contribute to its biological efficacy.
- Molecular Formula : C24H21N3O2
- Molecular Weight : 397.41 g/mol
- Structure : The compound features an amino group, a 4-methylbenzoyl group, and a 4-methylphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds within the indolizine class, including this compound, exhibit significant anticancer activities. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies have demonstrated that the compound exhibits a dose-dependent cytotoxic effect on these cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for evaluating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 5.0 |
| MCF-7 | 7.5 |
| HeLa | 6.0 |
These values indicate that the compound is particularly effective against HCT-116 cells, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G0/G1 and G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression.
- Apoptosis Induction : The compound has been observed to induce apoptosis in both wild-type and mutant p53 cell lines, which is critical for its anticancer activity.
- Inhibition of Key Proteins : Further research is needed to elucidate its interactions with specific proteins involved in cancer progression, such as MDM2 and p53.
Study 1: Cytotoxicity Evaluation
In a comparative study assessing the cytotoxicity of various indolizine derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited superior activity against MCF-7 and HCT-116 cell lines compared to structurally similar compounds.
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis was conducted to understand how modifications in the structure influence biological activity. It was found that substituents on the indolizine core significantly affected the potency against cancer cell lines. The presence of a methyl group at the para position on the phenyl ring was identified as a key feature enhancing activity.
Propriétés
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-6-10-17(11-7-15)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-18-12-8-16(2)9-13-18/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVDVIEMKWDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













